

# 1-(4-Aminophenyl)piperazine: A Versatile Scaffold in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **1-(4-Aminophenyl)piperazine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(4-Aminophenyl)piperazine** is a key building block in organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules.<sup>[1]</sup> This bifunctional molecule, featuring a nucleophilic piperazine ring and a reactive aniline moiety, serves as a versatile scaffold for the construction of complex molecular architectures. Its unique structural characteristics have led to its incorporation into numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of **1-(4-aminophenyl)piperazine**, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in leveraging this important synthetic intermediate.

## Physicochemical and Spectroscopic Properties

**1-(4-Aminophenyl)piperazine** is a solid at room temperature with a molecular weight of 177.25 g/mol and the chemical formula C<sub>10</sub>H<sub>15</sub>N<sub>3</sub>.<sup>[2]</sup><sup>[3]</sup> Understanding its physical and spectral properties is crucial for its effective use and characterization in synthesis.

Property	Value	Reference
Molecular Formula	C10H15N3	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	177.25 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	67455-41-8	<a href="#">[3]</a>
Appearance	Solid	<a href="#">[4]</a>
Melting Point	186 °C	<a href="#">[5]</a>
Boiling Point (Predicted)	506.7±50.0 °C	<a href="#">[5]</a>
Density (Predicted)	1.165±0.06 g/cm3	<a href="#">[5]</a>
Solubility	Chloroform (Slightly), Dichloromethane (Slightly), DMSO (Slightly), Methanol (Very Slightly, Heated)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

#### Spectroscopic Data:

Spectroscopy	Key Data
<sup>1</sup> H NMR	Complete assignment of proton NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques. <a href="#">[7]</a>
<sup>13</sup> C NMR	Complete assignment of carbon-13 NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques. <a href="#">[7]</a>
Mass Spectrometry (GC-MS)	The full mass spectrum can be accessed through spectral databases. <a href="#">[2]</a>

## Synthesis of 1-(4-Aminophenyl)piperazine Derivatives

The synthesis of derivatives of **1-(4-aminophenyl)piperazine** is central to its utility as a building block. The most common transformations involve reactions at the nitrogen atoms of the piperazine ring and the amino group on the phenyl ring.

## N-Acylation Reactions

Acylation of the piperazine nitrogen is a common strategy to introduce a variety of functional groups.

### Experimental Protocol: General N-Acylation

A general procedure for the acylation of amines can be adapted for **1-(4-aminophenyl)piperazine**.<sup>[8]</sup>

- Dissolve **1-(4-aminophenyl)piperazine** (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the desired acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq.) in the same anhydrous solvent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove the salt byproduct and excess reagents. The organic layer is then dried and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Acyllating Agent	Product	Typical Yield	Reference
Acetyl Chloride	1-Acetyl-4-(4-aminophenyl)piperazine	Good to excellent	[9]
Benzoyl Chloride	1-Benzoyl-4-(4-aminophenyl)piperazine	Good to excellent	[10]

## N-Alkylation Reactions

N-alkylation introduces alkyl substituents onto the piperazine nitrogen, a key step in the synthesis of many active pharmaceutical ingredients.[11] Controlling the degree of alkylation (mono- vs. di-alkylation) is a critical consideration.[12] The use of a protecting group, such as a Boc group, on one of the piperazine nitrogens can ensure mono-alkylation.[12]

### Experimental Protocol: Mono-N-Alkylation using a Protecting Group

- Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) to obtain mono-Boc-protected piperazine.[12] This can then be arylated to introduce the 4-aminophenyl group.
- Alkylation: To a solution of the mono-protected **1-(4-aminophenyl)piperazine** (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., an alkyl halide, 1.1 eq.).
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
- After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
- The crude product is then purified, typically by column chromatography.
- Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the mono-alkylated product.

Alkylating Agent	Product	Typical Yield	Reference
Benzyl Bromide	1-Benzyl-4-(4-aminophenyl)piperazine	Good	[7]
Methyl Iodide	1-Methyl-4-(4-aminophenyl)piperazine	Good	[13]

## N-Arylation Reactions (Buchwald-Hartwig Amination)

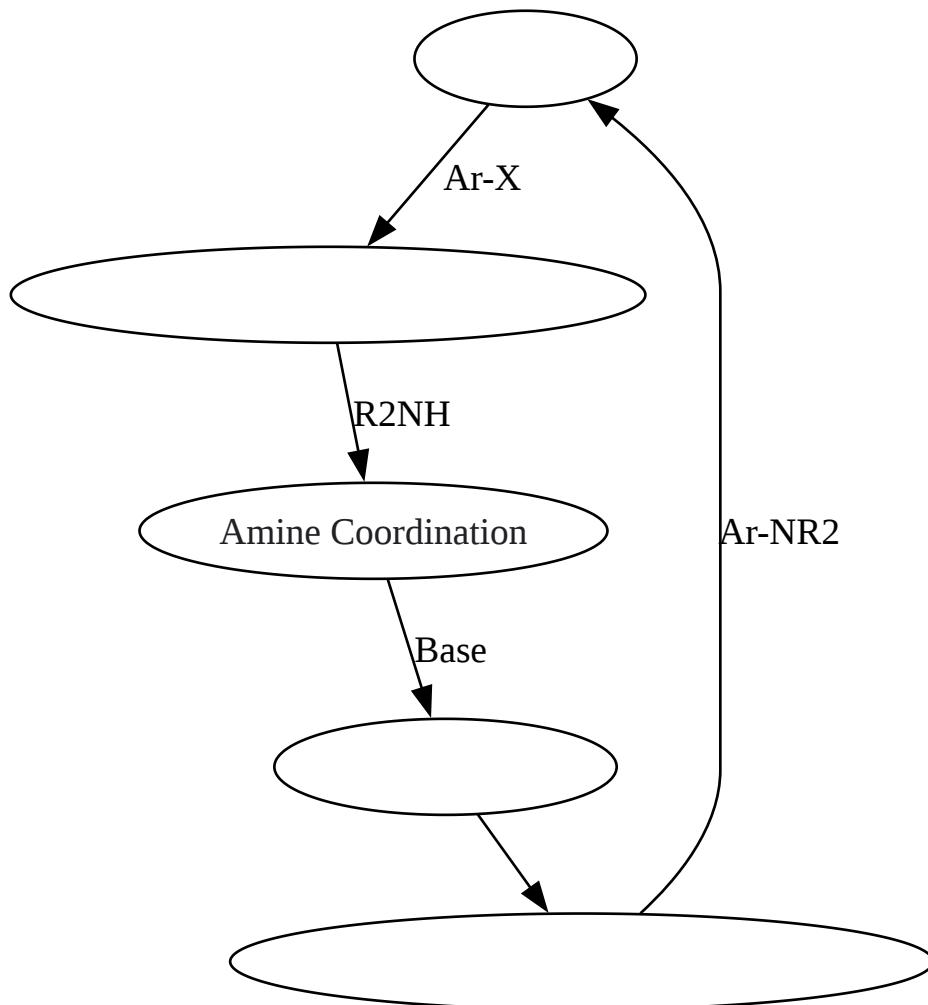
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[14][15] This reaction is instrumental in synthesizing the **1-(4-aminophenyl)piperazine** core itself or in further functionalizing it.

### Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl halide with a piperazine derivative.[16][17]

- To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the piperazine derivative (1.2 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%), a phosphine ligand (e.g., X-Phos, 2-10 mol%), and a base (e.g.,  $\text{KOt-Bu}$  or  $\text{Cs}_2\text{CO}_3$ , 1.5-2.0 eq.).
- Add an anhydrous solvent (e.g., toluene or dioxane).
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
- After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Aryl Halide	Amine	Catalyst/Ligand	Base	Yield	Reference
4-Bromoaniline	Piperazine	Pd(OAc) <sub>2</sub> /X-Phos	KOt-Bu	High	[16]
1-Bromo-4-nitrobenzene	Piperazine	Pd <sub>2</sub> (dba) <sub>3</sub> /BINAP	NaOt-Bu	95%	[18]



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*Buchwald-Hartwig amination catalytic cycle.*

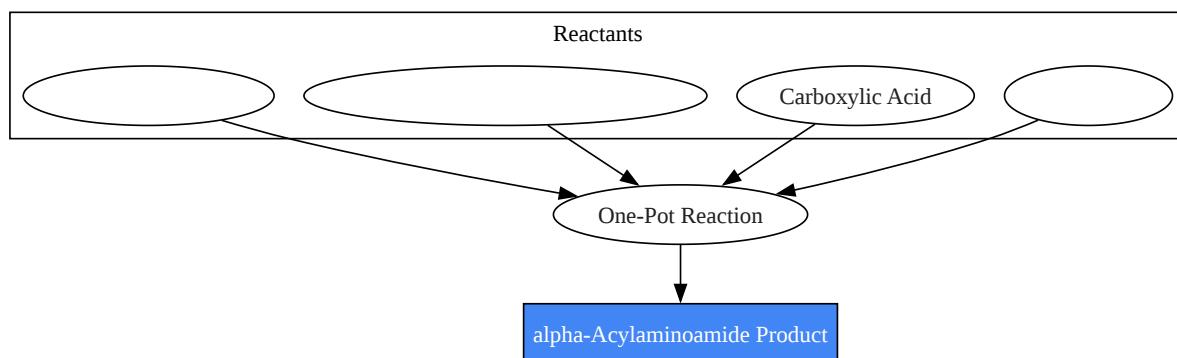
## Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient route to complex molecules in a single step.<sup>[19][20]</sup> **1-(4-Aminophenyl)piperazine** can serve as the amine component in such reactions.

#### Experimental Protocol: Ugi Four-Component Reaction

A general procedure for the Ugi reaction is as follows:<sup>[21]</sup>

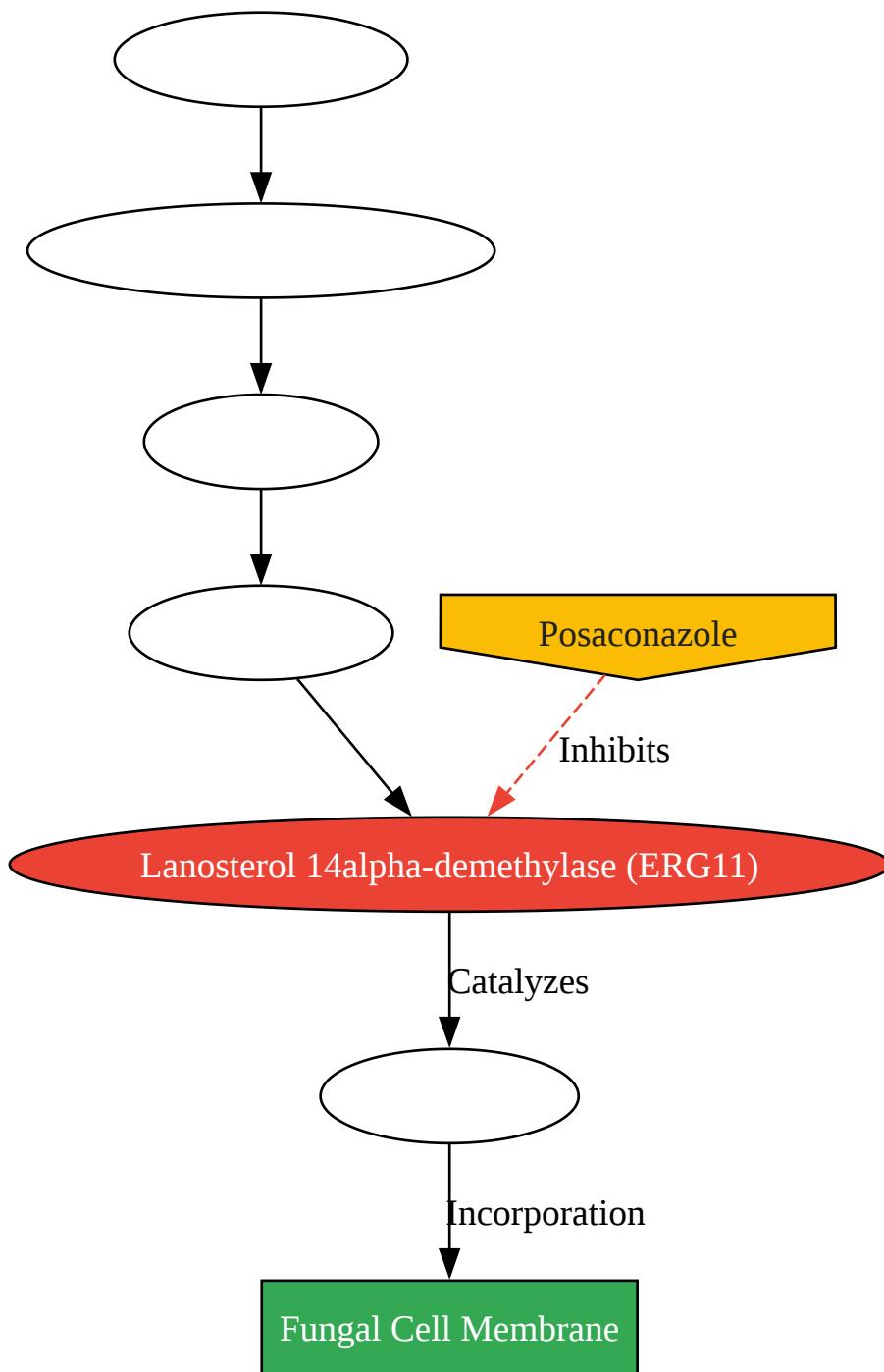
- To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol), add the amine, **1-(4-aminophenyl)piperazine** (1.0 eq.).
- Stir the mixture for a short period to allow for imine formation.
- Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.
- Stir the reaction at room temperature for 24-48 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product is then purified, typically by column chromatography, to yield the  $\alpha$ -acylaminoamide product.



[Click to download full resolution via product page](#)*General workflow for the Ugi four-component reaction.*

## Application in Drug Discovery: The Case of Posaconazole

A prominent example of the application of a **1-(4-aminophenyl)piperazine** derivative is in the synthesis of the broad-spectrum antifungal agent, Posaconazole.[22][23] A key intermediate in its synthesis is 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[1][24] Posaconazole functions by inhibiting the enzyme lanosterol 14 $\alpha$ -demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][22][25] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[26][27] Its depletion disrupts membrane integrity and leads to fungal cell death.[3][23]



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*Inhibition of the ergosterol biosynthesis pathway by Posaconazole.*

## Conclusion

**1-(4-Aminophenyl)piperazine** is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, leading to a

diverse array of complex molecules with significant applications, particularly in the pharmaceutical industry. The synthetic methodologies outlined in this guide, from fundamental acylation and alkylation reactions to more advanced palladium-catalyzed cross-couplings and multicomponent reactions, highlight the broad utility of this scaffold. As the demand for novel, biologically active compounds continues to grow, the strategic use of **1-(4-aminophenyl)piperazine** is poised to remain a cornerstone of modern drug discovery and development.

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